3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of an amino group at the 3-position and a cyano group at the 5-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable nitrile derivative in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of reagents and reaction conditions in industrial settings is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazolopyridines.
Scientific Research Applications
3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors. The binding can inhibit or activate these targets, leading to a cascade of downstream effects. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1H-pyrazolo[3,4-c]pyridazine
- 1H-pyrazolo[3,4-b]pyridines
- 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol
Uniqueness
3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a cyano group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-amino-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-2-4-1-5-6(3-10-4)11-12-7(5)9/h1,3H,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKVIIZJQMEQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C1C(=NN2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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